Isophorone diisocyanate

Description

Properties

IUPAC Name |

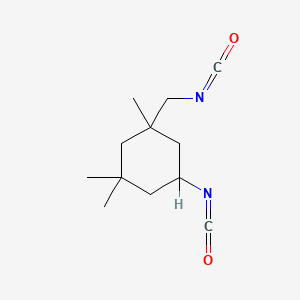

5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMLQBUJDJZYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2, Array | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53895-31-1, 53895-32-2, 53880-05-0 | |

| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorone diisocyanate trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023826 | |

| Record name | Isophorone diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isophorone diisocyanate appears as a clear to light-yellow liquid. Slightly denser than water and insoluble in water. Toxic by inhalation and skin absorption. Very irritating to skin. Used to make polyurethane coatings., Liquid, Colorless to slightly yellow liquid with a pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent odor. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

316 °F at 10 mmHg (NTP, 1992), BP: 158 °C at 10 torr, at 1.33kPa: 158 °C | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 155 °C, Closed cup, 155 °C c.c., 311 °F | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Completely miscible with esters, ketones, ethers, and aromatic and aliphatic hydrocarbons., Solubility in water, g/100ml: 15 (reaction), Decomposes | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.056 to 1.062 at 68 °F (USCG, 1999), 1.056, Relative density (water = 1): 1.06, 1.06 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0003 mmHg at 68 °F ; 0.0007 mmHg at 122 °F (NTP, 1992), 0.0003 [mmHg], 0.0003 torr at 20 °C, Vapor pressure, Pa at 20 °C: 0.04, 0.0003 mmHg | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

4098-71-9 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophorone diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophorone diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophorone diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43B0856528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylene(3,5,5-trimethyl-3,1-cyclohexylene) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8EF990.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-76 °F (NTP, 1992), Approximately -60 °C, -60 °C, -76 °F | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0499 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPHORONE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/369 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isophorone diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0356.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

isophorone diisocyanate chemical structure and isomers

An In-depth Technical Guide on Isophorone Diisocyanate (IPDI): Chemical Structure and Isomers

This compound (IPDI) is a cycloaliphatic diisocyanate that is instrumental in the synthesis of light-stable and weather-resistant polyurethanes.[1] Its unique asymmetrical structure, comprising two isocyanate groups with differing reactivities, allows for a high degree of selectivity in polymerization reactions. This guide provides a comprehensive overview of the chemical structure of IPDI, its isomers, and the experimental protocols used for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomers

This compound (IPDI) is an organic compound with the chemical formula C12H18N2O2.[2] It is a colorless to slightly yellow liquid with a pungent odor.[2][3] The structure of IPDI is based on a cyclohexane ring, making it a cycloaliphatic diisocyanate.[3]

IPDI exists as a mixture of two stereoisomers: cis and trans.[3] These isomers are distinguished by the spatial arrangement of the two isocyanate groups relative to the cyclohexane ring.[4] In the cis isomer, the isocyanatomethyl group and the isocyanate group are on the same side of the ring, while in the trans isomer, they are on opposite sides. Industrially, IPDI is typically produced as a mixture of these isomers, with the trans isomer being the major component. The synthesis process involving the reductive amination of isophorone nitrile results in a conformer mixture of isophorone diamine with a typical cis/trans ratio of 25:75, which is then converted to IPDI.[2]

A key feature of both the cis and trans isomers is their asymmetry, which leads to the presence of two isocyanate (-NCO) groups with different reactivities:

-

Primary Isocyanate Group: This group is attached to the cyclohexane ring via a methylene bridge.

-

Secondary Isocyanate Group: This group is directly attached to the cyclohexane ring.

The secondary isocyanate group is generally more reactive than the primary one, a difference attributed to steric hindrance.[5] This disparity in reactivity is advantageous in the synthesis of polyurethane prepolymers, as it allows for selective reactions and better control over the final polymer structure.[3]

Quantitative Data on IPDI Isomers

The properties and reactivity of IPDI and its isomers are critical for controlling polymerization kinetics and the final properties of the resulting materials. The following table summarizes key quantitative data.

| Parameter | Value | References |

| Chemical Formula | C12H18N2O2 | [6] |

| Molar Mass | 222.3 g/mol | [3] |

| Typical Isomer Ratio (cis : trans) | 25 : 75 | [2] |

| Reactivity of Isocyanate Groups | The secondary isocyanate group is more reactive than the primary group. | [3] |

| Reactivity Ratio (sec-NCO vs. prim-NCO) | Approximately 1.6 times more reactive (for both Z and E isomers with n-butanol). | [7] |

| Relative Isomer Reactivity | The trans isomer exhibits slightly higher reactivity than the cis isomer. | [7][8] |

| Boiling Point | 158 °C at 1.33 kPa | [3] |

| Melting Point | -60 °C | [3] |

| Density | 1.062 g/cm³ at 20 °C | [3] |

Experimental Protocols

The analysis and characterization of IPDI and its derivatives are crucial for quality control and research. Below are detailed protocols for key experiments.

Synthesis of IPDI-Based Polyurethane Prepolymer

This protocol describes a typical laboratory-scale synthesis of an NCO-terminated polyurethane prepolymer using IPDI and a polyol, which is a common first step in the production of polyurethane materials.

Materials:

-

This compound (IPDI)

-

Polyol (e.g., polypropylene glycol, PPG)

-

Catalyst (e.g., dibutyltin dilaurate, DBTDL)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)

-

Chain extender (e.g., 1,4-butanediol, BDO)

Procedure:

-

Reactant Preparation: Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.

-

Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the dried polyol in an anhydrous solvent.[9]

-

Add IPDI to the flask. The molar ratio of NCO to OH groups is typically kept above 1 (e.g., 2:1) to ensure the resulting prepolymer is terminated with isocyanate groups.[10]

-

Add a catalytic amount of DBTDL (e.g., 0.05-0.1 wt% of total reactants).[9][10]

-

Heat the reaction mixture to 60-70 °C and stir for 2-4 hours under a nitrogen atmosphere.[9][10]

-

Monitor the progress of the reaction by titrating the isocyanate (NCO) content at regular intervals until the desired NCO percentage is reached.[9][11]

-

Chain Extension: Once the target NCO content is achieved, cool the prepolymer solution to 40-50 °C.[10]

-

Slowly add the chain extender (e.g., BDO) to the prepolymer solution with vigorous stirring.[10]

-

Continue the reaction for another 1-3 hours at 60 °C until the NCO peak in the FTIR spectrum disappears, indicating the completion of the reaction.[9][10]

-

Purification: Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent like methanol or deionized water. Wash the precipitate multiple times and dry it in a vacuum oven.[10]

Characterization of IPDI and Polyurethanes

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of IPDI-based polymers and investigate the reactivity of the different NCO groups.

-

Procedure:

-

Dissolve the purified polymer in a suitable deuterated solvent (e.g., CDCl3).

-

Record ¹H NMR and ¹³C NMR spectra.

-

In ¹H NMR, characteristic peaks for the urethane linkage (NH proton) appear around δ 7. Protons of the isophorone structure are observed between δ 0.8 and 3.5.[12]

-

In ¹³C NMR, the formation of urethane bonds from the primary and secondary NCO groups can be distinguished by their different resonance frequencies in the 155-157 ppm range.[7] The disappearance of NCO peaks at approximately 121.7 ppm (primary) and 122.6 ppm (secondary) confirms their reaction.[13]

-

B. Gel Permeation Chromatography (GPC)

-

Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyurethane.

-

Procedure:

-

Dissolve the polymer in a suitable solvent (e.g., THF) at a known concentration.[10]

-

Run the sample through a GPC system calibrated with standards (e.g., polystyrene).[10]

-

Analyze the resulting chromatogram to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn).[10]

-

C. Gas Chromatography (GC) for Isomer Analysis

-

Objective: To separate and quantify the cis and trans isomers of IPDI and their reaction products.

-

Procedure:

-

React IPDI with an alcohol (e.g., 1-butanol) in a 2:1 NCO:OH stoichiometric ratio to form monourethanes.[8]

-

Use a gas chromatograph with a suitable column to separate the four possible monourethanes (from the reaction of primary and secondary NCO groups of both cis and trans isomers).[8]

-

This technique allows for the determination of the selectivity of each isomer as a function of reaction conditions like temperature and catalyst.[8]

-

Mandatory Visualizations

The following diagrams illustrate the chemical structures of IPDI isomers and a typical experimental workflow for the synthesis and characterization of IPDI-based polymers.

Caption: Chemical structures of the cis and trans isomers of this compound (IPDI).

Caption: Experimental workflow for synthesis and characterization of IPDI-crosslinked polyurethanes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | IPDI | Supplier & Distributor | Europe | Arpadis [arpadis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. paint.org [paint.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

Cis-Trans Isomerism in Isophorone Diisocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate that is a critical component in the synthesis of light-stable and weather-resistant polyurethanes. A key feature of IPDI is the existence of cis and trans isomers, which arise from the substitution pattern on the cyclohexane ring. These isomers exhibit distinct properties, most notably in their reactivity, which has significant implications for the kinetics of polyurethane formation and the final properties of the polymer. This technical guide provides an in-depth analysis of the cis-trans isomerism in IPDI, covering its synthesis, the physicochemical properties of the isomers, their differential reactivity, and the analytical methods for their characterization.

Introduction to this compound and its Stereochemistry

This compound is produced from isophorone diamine (IPDA) via phosgenation. The synthesis of IPDA from isophorone results in a mixture of cis and trans isomers. This isomeric mixture is carried through to the final IPDI product. Commercial IPDI is typically a mixture of approximately 75% cis-isomer and 25% trans-isomer.[1]

The two isocyanate groups in IPDI have different reactivities: one is a primary isocyanate group, and the other is a secondary isocyanate group. This inherent difference in reactivity is further influenced by the cis-trans stereochemistry of the cyclohexane ring.

Physicochemical Properties of IPDI Isomers

While comprehensive data for the fully separated cis and trans isomers of IPDI are not extensively available in public literature, the properties of the commercial isomeric mixture are well-documented. The distinct spatial arrangement of the functional groups in the cis and trans isomers is expected to lead to differences in their individual physical properties such as boiling point, melting point, and density.

Table 1: Physicochemical Properties of this compound (Isomer Mixture)

| Property | Value | Reference |

| Appearance | Colorless to slightly yellow liquid | [2][3][4] |

| Molecular Weight | 222.28 g/mol | [2][3] |

| Boiling Point | 158 °C at 10 mmHg | [2] |

| Melting Point | -60 °C | [2] |

| Density | 1.049 g/mL at 25 °C | |

| Vapor Pressure | 0.0003 mmHg at 20 °C | [2] |

| Flash Point | > 200 °F | [2] |

| Solubility | Insoluble in water (reacts) | [2] |

| Refractive Index | n20/D 1.484 |

Differential Reactivity of Cis and Trans Isomers

The reactivity of the isocyanate groups in IPDI is a critical factor in the synthesis of polyurethanes. The primary isocyanate group is generally more reactive than the sterically hindered secondary isocyanate group. Furthermore, the cis and trans isomers exhibit different selectivities in their reactions with alcohols.

The trans-isomer of IPDI has been shown to exhibit a clearly higher selectivity in the urethane reaction compared to the cis-isomer.[1] This difference in selectivity is attributed to the steric environment around the isocyanate groups in each isomer. This has practical implications for controlling the molecular weight distribution and the content of residual monomer in prepolymer synthesis.

Kinetic studies on the reaction of the IPDI isomer mixture with various alcohols have been conducted, though specific rate constants for the purified cis and trans isomers are not widely reported. The overall reaction kinetics are influenced by the choice of catalyst, temperature, and the structure of the alcohol.

Experimental Protocols

Separation and Analysis of IPDI Isomers

The separation and quantification of the cis and trans isomers of IPDI are essential for understanding and controlling polyurethane synthesis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for this purpose.

The following protocol is adapted from a patented method for the detection of IPDI and can be optimized for the separation of its isomers.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chromatographic Column: HP-5MS (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate of 0.8-1.5 mL/min.[5]

-

Oven Temperature Program:

-

Injector Temperature: 260 °C.[5]

-

Split Ratio: 30:1.[5]

-

Mass Spectrometer Parameters:

-

Injection Volume: 1 µL.[5]

Spectroscopic Characterization

FTIR spectroscopy is a valuable tool for identifying the characteristic functional groups in IPDI. The most prominent feature in the IR spectrum of IPDI is the strong, sharp absorption band of the isocyanate group (-N=C=O).

-

Characteristic Absorption: The asymmetric stretching vibration of the -N=C=O group appears around 2250-2275 cm⁻¹. The FTIR spectrum of the IPDI isomer mixture shows a strong peak at approximately 2234 cm⁻¹.[6]

-

Other Absorptions: C-H stretching vibrations from the cyclohexane ring and methyl groups are observed in the 2850-3000 cm⁻¹ region.[6]

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the cis and trans isomers of IPDI. Although spectra of the purified isomers are not widely published, analysis of the isomer mixture reveals the complexity arising from the presence of both stereoisomers.

-

¹H NMR: The proton NMR spectrum of the IPDI mixture would show a complex pattern of signals for the aliphatic protons on the cyclohexane ring and the methylene group. The chemical shifts of these protons would be influenced by their spatial relationship to the isocyanate groups and the methyl substituents, leading to distinct, albeit potentially overlapping, signals for the cis and trans isomers.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon atom in the cis and trans isomers. The chemical shifts of the carbons in the cyclohexane ring and the isocyanatomethyl group would differ between the two isomers due to stereochemical effects. The carbonyl carbons of the isocyanate groups would also be expected to have slightly different chemical shifts.

Visualizations

Caption: Molecular structures of the cis and trans isomers of this compound.

Caption: Simplified workflow for the industrial synthesis of this compound.

Caption: Conceptual reaction pathway illustrating the differential reactivity of IPDI isomers.

Conclusion

The cis-trans isomerism of this compound is a fundamental aspect of its chemistry that significantly influences its application in polyurethane synthesis. The predominance of the cis isomer in commercial products and the higher selectivity of the trans isomer are key considerations for formulators and researchers. While the properties of the isomer mixture are well-characterized, a deeper understanding of the individual properties and reactivity of the purified cis and trans isomers would enable more precise control over polymerization processes and the tailoring of final polymer properties. Further research into the preparative separation of these isomers and their detailed characterization is warranted.

References

- 1. paint.org [paint.org]

- 2. This compound | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vencorex.com [vencorex.com]

- 4. airmet.com.au [airmet.com.au]

- 5. CN103353489A - Detection method for detecting this compound by using gas chromatography-mass spectrometer - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Unlocking Polyurethane Potential: An In-depth Technical Guide to the Differential Reactivity of Isocyanate Groups in IPDI

For Researchers, Scientists, and Drug Development Professionals

Isophorone diisocyanate (IPDI) is a cornerstone in the synthesis of high-performance polyurethanes, prized for its contribution to light-stable and durable materials. A key feature that sets IPDI apart is the inherent reactivity difference between its primary and secondary isocyanate (NCO) groups. This disparity allows for meticulous control over polymerization, leading to products with low viscosity, narrow molecular weight distribution, and minimal residual monomer content. This technical guide delves into the core principles governing this differential reactivity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

The Foundation of Selectivity: Steric Hindrance and Electronic Effects

The unique structure of IPDI, featuring a primary NCO group attached to a methylene bridge and a secondary NCO group directly on the cyclohexane ring, is the primary determinant of their reactivity difference. The secondary isocyanate group is more sterically hindered due to the bulky cyclohexane ring and adjacent methyl groups, which would intuitively suggest lower reactivity. However, in many reaction systems, the secondary NCO group is surprisingly the more reactive of the two. This is often attributed to the electronic effects of the cycloaliphatic ring.

The reactivity of these groups is not static; it is profoundly influenced by several factors:

-

Catalysis: The choice of catalyst can either amplify or invert the natural reactivity difference. Lewis acids, such as dibutyltin dilaurate (DBTDL), significantly enhance the reactivity of the secondary NCO group.[1][2] Conversely, certain Lewis bases, like 1,4-diazabicyclo[2.2.2]octane (DABCO), can favor the reaction of the primary NCO group.[1]

-

Temperature: Increasing the reaction temperature generally leads to a decrease in the selectivity between the primary and secondary NCO groups.[2][3]

-

Co-reactant Structure: The steric bulk of the nucleophile, such as an alcohol or amine, also plays a crucial role. More sterically hindered reactants can further accentuate the reactivity difference.[3]

Quantitative Analysis of NCO Reactivity

The relative reactivity of the primary and secondary NCO groups is typically expressed as a ratio of their reaction rate constants (k). The following tables summarize the reported reactivity ratios under various conditions.

| Co-reactant | Catalyst | Temperature (°C) | Reactivity Ratio (k_sec / k_prim) | Reference |

| 1-Butanol | None | 20 | 5.5 | [3] |

| 1-Butanol | None | 100 | 3.9 | [3] |

| 1-Butanol | DBTL | 20 | 11.5 | [3] |

| 2-Butanol | DBTL | 20 | 17.0 | [3] |

| n-Butanol | None | 50 | ~1.6 | [4] |

| Polyols | DBTL | Various | Enhanced selectivity for sec-NCO | [3] |

| Polyols | DABCO | Not Specified | Inversion of selectivity (prim-NCO more reactive) | [1] |

Note: The reactivity ratios can vary based on the specific experimental setup, solvent, and reactant concentrations.[2] The literature reports a broad range of reactivity differences, from 0.2:1 to 12:1, depending on the assumptions and methods used.[3]

Experimental Protocols for Determining NCO Reactivity

Accurate determination of the differential reactivity of IPDI's NCO groups is crucial for process optimization and quality control. The two primary methods employed are titrimetric analysis for NCO content and spectroscopic analysis to monitor reaction kinetics in real-time.

Titrimetric Determination of NCO Content (ASTM D2572-97)

This method determines the total concentration of unreacted isocyanate groups in a sample through back-titration.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the IPDI-containing resin into a dry Erlenmeyer flask.

-

Reaction with Excess Amine: Add a known excess of a standard solution of di-n-butylamine (DBA) in a suitable solvent like toluene. The DBA reacts quantitatively with the NCO groups to form urea.[5][6]

-

Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., 10-15 minutes) with stirring to ensure complete reaction of all NCO groups.[5][6]

-

Quenching: Add a solvent such as methanol or isopropanol to quench any unreacted isocyanate and dissolve the resulting urea.[5][6]

-

Back-Titration: Titrate the excess, unreacted DBA with a standardized solution of hydrochloric acid (HCl) to a potentiometric endpoint.[5][6]

-

Blank Determination: Perform a blank titration under the same conditions without the sample to determine the initial amount of DBA.[5]

-

Calculation: The %NCO is calculated based on the difference in the volume of HCl titrant used for the blank and the sample.[2]

Spectroscopic Monitoring of Reaction Kinetics (FTIR)

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of the urethane-forming reaction in real-time.[7][8] This method tracks the disappearance of the characteristic isocyanate peak.

Methodology:

-

Reactant Preparation: Prepare solutions of IPDI and the co-reactant (e.g., a polyol) in a dry, IR-transparent solvent. If a catalyst is used, it is typically added to the polyol solution.[2]

-

Reaction Setup: Place the co-reactant solution in a temperature-controlled reaction vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe.[2][8]

-

Data Acquisition: Record a background spectrum of the initial reaction mixture before initiating the reaction.

-

Reaction Initiation: Add the IPDI solution to the reaction vessel and begin acquiring spectra at regular intervals.

-

Data Analysis: Monitor the decrease in the absorbance of the characteristic NCO stretching band around 2270 cm⁻¹.[7] By analyzing the change in peak intensity over time, the reaction kinetics can be determined. A method has been developed to differentiate the reaction of the primary and secondary NCO groups by analyzing the N-H stretching vibrations of the formed urethane groups in dilute solutions.[4]

Reaction Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a typical experimental workflow for studying the differential reactivity of IPDI.

Caption: Reaction pathways for the formation of monoadducts and diadducts from IPDI and an alcohol.

Caption: Catalytic mechanisms showing activation of the NCO group by Lewis acids and the alcohol by Lewis bases.

Caption: A generalized workflow for the experimental determination of NCO group reactivity in IPDI.

Conclusion

The differential reactivity of the primary and secondary isocyanate groups in IPDI is a powerful tool for the rational design of polyurethane materials. By carefully selecting catalysts, reaction temperature, and co-reactants, researchers and formulation chemists can precisely control the polymerization process to achieve desired product properties. The experimental protocols outlined in this guide provide a framework for quantifying this reactivity, enabling the optimization of existing formulations and the development of novel materials with tailored performance characteristics. A thorough understanding of these principles is essential for anyone working at the forefront of polyurethane chemistry and its applications in drug development, coatings, adhesives, and beyond.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isophorone Diisocyanate (IPDI)

For Researchers, Scientists, and Drug Development Professionals

Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate that plays a crucial role in the synthesis of high-performance polyurethanes. Its unique asymmetrical structure, containing both a primary and a secondary isocyanate group, imparts distinct reactivity characteristics that are highly valued in the development of light-stable, weather-resistant, and mechanically robust materials. This guide provides a comprehensive overview of the core physical and chemical properties of IPDI, detailed experimental protocols for their determination, and visualizations of key chemical pathways.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in polymer synthesis. A summary of these key properties is presented in the tables below.

Physical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₁₂H₁₈N₂O₂ | - |

| Molecular Weight | 222.28 | g/mol |

| Appearance | Clear to light-yellow liquid | - |

| Odor | Pungent | - |

| Density | 1.049 - 1.062 at 20-25°C | g/cm³ |

| Boiling Point | 158 - 159 at 10-15 mmHg | °C |

| Freezing/Melting Point | -60 to -76 | °C |

| Flash Point | > 155 | °C |

| Vapor Pressure | 0.0003 at 20°C | mmHg |

| Viscosity | 13 - 15 at 23°C | mPa·s |

| Refractive Index | ~1.484 at 20°C | - |

| Solubility | Insoluble and reacts with water. Miscible with many organic solvents (e.g., esters, ketones, hydrocarbons).[1] | - |

Chemical Properties and Specifications of this compound

| Property | Value | Units |

| Isocyanate (NCO) Content | 37.5 - 37.8 | % by weight |

| Purity | > 99.5 | % by weight |

| Hydrolysable Chlorine | < 200 | ppm |

| Total Chlorine | < 400 | ppm |

| Isomers | Mixture of cis and trans isomers (typically ~75:25 cis:trans) | - |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on established standard test methods.

Determination of Density

The density of liquid chemicals like IPDI is commonly determined using a digital density meter, following a procedure based on ASTM D4052.[2][3]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or automated sample injection system

-

Constant temperature bath

Procedure:

-

Calibration: Calibrate the digital density meter with dry air and a certified reference standard (e.g., deionized water) at the desired measurement temperature.

-

Sample Preparation: Ensure the IPDI sample is homogeneous and free of air bubbles.

-

Injection: Introduce a small volume of the IPDI sample into the oscillating U-tube of the density meter using a syringe or an automated sampler.

-

Equilibration: Allow the sample to reach thermal equilibrium within the temperature-controlled cell of the instrument.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Data Recording: The density is typically displayed directly by the instrument in g/cm³ or kg/m ³.

Determination of Boiling Point

The boiling point of a liquid at reduced pressure can be determined using a distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and manometer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place a sample of IPDI in the distillation flask along with boiling chips.

-

Pressure Reduction: Connect the apparatus to a vacuum system and reduce the pressure to the desired level (e.g., 10 mmHg), monitoring with a manometer.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This stable temperature is the boiling point at the recorded pressure.

Determination of Flash Point

The flash point of IPDI can be determined using a closed-cup method, such as the Pensky-Martens method (ASTM D93) or a small-scale closed-cup apparatus (ASTM D3278).[4][5]

Apparatus:

-

Pensky-Martens closed-cup tester or a small-scale closed-cup apparatus

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Sample Preparation: Place the IPDI sample into the test cup of the apparatus.

-

Heating: Heat the sample at a slow, constant rate.

-

Ignition Test: At specified temperature intervals, apply the ignition source to the vapor space above the liquid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6][7]

Determination of Viscosity

The viscosity of IPDI can be measured using a rotational viscometer.

Apparatus:

-

Rotational viscometer with appropriate spindle

-

Temperature-controlled water bath

Procedure:

-

Sample Preparation: Place the IPDI sample in a suitable container and allow it to reach the desired temperature in a water bath.

-

Measurement: Immerse the spindle of the rotational viscometer into the sample. Rotate the spindle at a known speed and measure the torque required to overcome the viscous drag of the fluid.

-

Calculation: The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle. The result is typically given in milliPascal-seconds (mPa·s).

Determination of Isocyanate (NCO) Content

The percentage of free isocyanate groups (%NCO) is a critical quality control parameter for diisocyanates. It is typically determined by titration, based on methods like ASTM D2572.[8][9][10]

Apparatus:

-

Buret

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Analytical balance

Reagents:

-

Standardized solution of di-n-butylamine (DBA) in a suitable solvent (e.g., toluene)

-

Standardized solution of hydrochloric acid (HCl)

-

Indicator solution (e.g., bromophenol blue)

-

Toluene (anhydrous)

-

Isopropyl alcohol

Procedure:

-

Sample Preparation: Accurately weigh a sample of IPDI into a dry Erlenmeyer flask and dissolve it in anhydrous toluene.

-

Reaction: Add a known excess of the standardized di-n-butylamine solution to the flask. The DBA reacts with the isocyanate groups.

-

Titration: After the reaction is complete, add isopropyl alcohol and a few drops of the indicator solution. Titrate the excess (unreacted) di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached (indicated by a color change).

-

Blank Titration: Perform a blank titration without the IPDI sample to determine the initial amount of di-n-butylamine.

-

Calculation: The %NCO is calculated based on the difference in the volume of HCl titrant used for the blank and the sample.

Chemical Reactivity and Pathways

Differential Reactivity of Isocyanate Groups

A key feature of IPDI is the differential reactivity of its two isocyanate groups. The primary isocyanate group is attached to a methylene group, making it less sterically hindered and therefore more reactive than the secondary isocyanate group, which is directly attached to the cyclohexane ring.[11][12] This difference in reactivity allows for selective, stepwise polymerization, which is advantageous for producing prepolymers with low viscosity and a narrow molecular weight distribution.[1][11][13]

Caption: Differential reactivity of isocyanate groups in IPDI.

Polyurethane Synthesis

This compound is a key monomer in the synthesis of polyurethanes. The reaction involves the addition of a polyol (a compound with multiple hydroxyl groups) to the isocyanate groups of IPDI, forming urethane linkages.[14][15] The synthesis can be carried out as a one-shot process or a two-step prepolymer process.[16]

Caption: General reaction scheme for polyurethane synthesis using IPDI.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Experimental workflow for the characterization of IPDI.

References

- 1. researchgate.net [researchgate.net]

- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 4. Flash point - Wikipedia [en.wikipedia.org]

- 5. store.astm.org [store.astm.org]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 8. pages.hannainst.com [pages.hannainst.com]

- 9. azom.com [azom.com]

- 10. hiranuma.com [hiranuma.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. paint.org [paint.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Isophorone Diisocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isophorone Diisocyanate (IPDI), a key aliphatic diisocyanate used in the synthesis of light-stable and weather-resistant polyurethanes. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and subsequent use in polyurethane formation, and discusses its toxicological profile and associated signaling pathways.

Core Properties of this compound

This compound is a cycloaliphatic diisocyanate recognized for its two isocyanate groups with differing reactivity, which allows for selective and controlled reactions.[1] This unique characteristic is advantageous in producing prepolymers with low viscosity and minimal residual monomer content.[1]

| Property | Value | Reference |

| CAS Number | 4098-71-9 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | |

| Appearance | Clear to light-yellow liquid | [2] |

| Odor | Pungent | [2][3] |

| Density | 1.058 g/cm³ at 20°C | [2] |

| Melting Point | -60 °C | [1] |

| Boiling Point | 158 °C at 1.33 kPa | [1] |

| Flash Point | 155 °C (closed cup) | [2] |

| Vapor Pressure | 0.04 Pa at 20°C | [2] |

Synthesis of this compound

The industrial synthesis of IPDI is a multi-step process that begins with the formation of isophorone from acetone. The isophorone is then converted to isophorone diamine (IPDA), which subsequently undergoes phosgenation to yield IPDI.[1][4]

Experimental Protocol: Phosgenation of Isophorone Diamine

This protocol outlines the laboratory-scale synthesis of IPDI from isophorone diamine (IPDA) using triphosgene as a safer alternative to phosgene gas.

Materials:

-

Isophorone diamine (IPDA)

-

Triphosgene (solid phosgene)

-

Dichloromethane (or other suitable organic solvent)

-

Urotropine or Paraformaldehyde (as HCl scavenger)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

-

Heating mantle

-

Apparatus for suction filtration

-

Rotary evaporator for distillation under reduced pressure

Procedure:

-

Dissolve Isophorone diamine and the chosen HCl scavenger (e.g., 25.5g IPDA and 1.50g urotropine) in an organic solvent like ethylene dichloride (204.8g).[5]

-

In a separate flask, dissolve triphosgene (e.g., 29.7g) in the same solvent (300g).[5]

-

Cool the triphosgene solution to between -20°C and 5°C.[5]

-

Slowly add the isophorone diamine solution dropwise to the triphosgene solution over a period of 2-7 hours while stirring continuously under a nitrogen atmosphere.[5]

-

After the addition is complete, gradually warm the reaction mixture to reflux temperature and maintain for 2-8 hours until the reaction is complete.[5]

-

Cool the reaction mixture and remove the precipitated solids by suction filtration.[5]

-

The final product, this compound, is purified from the filtrate by distillation under reduced pressure.[5]

Application in Polyurethane Synthesis

IPDI is a crucial monomer in the production of polyurethanes, particularly for applications requiring high stability against UV light and weathering, such as coatings and elastomers.[6]

Experimental Protocol: Synthesis of an IPDI-based Polyurethane

This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer.

Materials:

-

This compound (IPDI)

-

A long-chain diol (e.g., polytetramethylene ether glycol - PTMG)

-

A chain extender (e.g., 1,4-butanediol - BDO)

-

A catalyst (e.g., dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

Equipment:

-

Four-necked round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Vacuum oven

Procedure:

-

Prepolymer Synthesis:

-

In the reaction flask, dissolve the long-chain diol in the anhydrous solvent under a nitrogen atmosphere.

-

Add an excess of IPDI to the flask. The molar ratio of NCO to OH groups should be approximately 2:1.

-

Add a catalytic amount of DBTDL (around 0.1 wt% of the total reactants).

-

Heat the mixture to about 70-80°C and stir for 2-3 hours to form the isocyanate-terminated prepolymer.[7] The reaction progress can be monitored by titrating the NCO content.

-

-